molecular formula C15H14N4O B2361895 1-methyl-3-((2-methylquinolin-4-yl)amino)pyrazin-2(1H)-one CAS No. 2320888-90-0

1-methyl-3-((2-methylquinolin-4-yl)amino)pyrazin-2(1H)-one

Cat. No.: B2361895
CAS No.: 2320888-90-0
M. Wt: 266.304
InChI Key: RUWYBCXMLGDBDG-UHFFFAOYSA-N
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Description

1-methyl-3-((2-methylquinolin-4-yl)amino)pyrazin-2(1H)-one is a synthetic organic compound that belongs to the class of pyrazinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-((2-methylquinolin-4-yl)amino)pyrazin-2(1H)-one typically involves the following steps:

    Formation of the Quinoline Derivative: The starting material, 2-methylquinoline, is synthesized through a series of reactions, including Friedländer synthesis.

    Amination Reaction: The quinoline derivative undergoes an amination reaction to introduce the amino group at the 4-position.

    Pyrazinone Formation: The final step involves the cyclization of the intermediate with appropriate reagents to form the pyrazinone ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-((2-methylquinolin-4-yl)amino)pyrazin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline and pyrazinone rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methyl-3-((2-methylquinolin-4-yl)amino)pyrazin-2(1H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, and other proteins. The compound may exert its effects through pathways such as inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like 2-methylquinoline and 4-aminoquinoline share structural similarities.

    Pyrazinone Derivatives: Compounds such as 3-amino-2-pyrazinone and 1-methyl-2-pyrazinone are related.

Uniqueness

1-methyl-3-((2-methylquinolin-4-yl)amino)pyrazin-2(1H)-one is unique due to its specific combination of the quinoline and pyrazinone moieties, which may confer distinct biological and chemical properties.

For precise and detailed information, consulting specific scientific literature and databases is recommended

Properties

IUPAC Name

1-methyl-3-[(2-methylquinolin-4-yl)amino]pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O/c1-10-9-13(11-5-3-4-6-12(11)17-10)18-14-15(20)19(2)8-7-16-14/h3-9H,1-2H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUWYBCXMLGDBDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC3=NC=CN(C3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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